2-ブロモ-2-(3,4-ジクロロフェニル)酢酸エチル

概要

説明

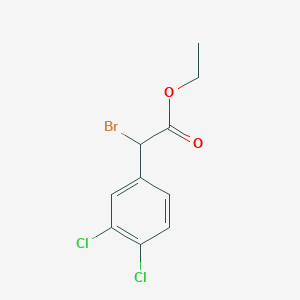

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is an organic compound with the molecular formula C10H9BrCl2O2. It is a derivative of phenylacetic acid and is characterized by the presence of bromine and chlorine atoms on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

科学的研究の応用

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

作用機序

Target of Action

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate, like other halogenated aromatic compounds, could potentially interact with various proteins or enzymes in the body due to the presence of the halogen atoms and the aromatic ring. These interactions could alter the function of these proteins or enzymes, leading to various biological effects .

Mode of Action

The bromine and chlorine atoms on the aromatic ring could potentially form halogen bonds with amino acid residues in the protein, leading to changes in protein function .

Biochemical Pathways

Without specific studies on Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate, it’s difficult to determine the exact biochemical pathways this compound might affect. Halogenated aromatic compounds can potentially affect a wide range of biochemical pathways due to their ability to interact with various proteins and enzymes .

Pharmacokinetics

Similar compounds are often well absorbed due to their lipophilic nature, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

The effects would likely depend on the specific proteins or enzymes this compound interacts with and how these interactions alter cellular functions .

Action Environment

The action, efficacy, and stability of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. Without specific studies, it’s difficult to determine the exact influence of these factors .

生化学分析

Cellular Effects

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific enzymes and proteins involved in signal transduction. This compound may also impact gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate can influence gene expression by binding to transcription factors and modulating their activity .

Metabolic Pathways

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is involved in various metabolic pathways, particularly those related to halogenation and dehalogenation reactions It interacts with enzymes such as halogenases and dehalogenases, which play key roles in the metabolism of halogenated compounds These interactions can influence the overall metabolic flux and levels of specific metabolites within cells

Transport and Distribution

The transport and distribution of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For instance, Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate may accumulate in specific organelles, where it can interact with enzymes and other biomolecules .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate can be synthesized through several methods. One common method involves the bromination of ethyl 2-(3,4-dichlorophenyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

化学反応の分析

Types of Reactions

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to the corresponding ethyl 2-(3,4-dichlorophenyl)acetate using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethyl 2-(3,4-dichlorophenyl)acetates.

Reduction: Formation of ethyl 2-(3,4-dichlorophenyl)acetate.

Oxidation: Formation of 2-(3,4-dichlorophenyl)acetic acid.

類似化合物との比較

Similar Compounds

Ethyl 2-bromoacetate: Similar in structure but lacks the dichlorophenyl group.

Ethyl 2-chloro-2-(3,4-dichlorophenyl)acetate: Similar but with a chlorine atom instead of bromine.

Ethyl 2-iodo-2-(3,4-dichlorophenyl)acetate: Similar but with an iodine atom instead of bromine.

Uniqueness

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these halogens can influence the compound’s behavior in chemical reactions and its applications in research and industry.

生物活性

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a chemical compound with the molecular formula C₁₀H₉BrCl₂O₂, recognized for its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate features a bromo group and dichlorophenyl moiety, which contribute to its unique reactivity. The compound is typically a colorless to pale yellow liquid or solid depending on purity and storage conditions. Its CAS number is 41204-08-4.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrCl₂O₂ |

| Molecular Weight | 311.99 g/mol |

| Physical State | Colorless to pale yellow |

| CAS Number | 41204-08-4 |

The biological activity of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is primarily attributed to its ability to interact with various proteins and enzymes due to the presence of halogen atoms on the aromatic ring. These interactions can lead to alterations in protein function, influencing various biochemical pathways:

- Target Proteins : The compound may form halogen bonds with amino acid residues in proteins, potentially modifying their activity.

- Biochemical Pathways : It can affect cell signaling pathways by modulating enzyme activities and influencing gene expression through interactions with transcription factors.

Cytotoxicity and Anticancer Potential

Research indicates that Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate exhibits cytotoxic properties against various cancer cell lines. For instance:

- Cell Lines Tested : Studies have evaluated its effects on MCF-7 (breast cancer), A549 (lung cancer), and SK-OV-3 (ovarian cancer) cell lines.

- IC50 Values : The compound has shown varying degrees of potency, with specific IC50 values indicating its effectiveness in inhibiting cell proliferation.

The anticancer activity is believed to be linked to the compound's ability to induce apoptosis and inhibit cell cycle progression, which are critical mechanisms in cancer treatment.

Pharmacokinetics

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is expected to exhibit favorable pharmacokinetic properties:

- Absorption : Due to its lipophilic nature, it is likely well absorbed when administered.

- Metabolism : The compound is primarily metabolized in the liver.

- Excretion : It is excreted via urine, which is typical for many organic compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate derivatives. These derivatives often demonstrate enhanced biological activities compared to the parent compound:

- Study on Microtubule Depolymerization : Research highlighted that certain derivatives could inhibit microtubule formation in cancer cells, showcasing their potential as chemotherapeutic agents .

- Antimicrobial Activity : Some derivatives have shown selective antimicrobial activity against pathogens like Chlamydia, indicating a broader spectrum of biological activity beyond anticancer properties .

特性

IUPAC Name |

ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrCl2O2/c1-2-15-10(14)9(11)6-3-4-7(12)8(13)5-6/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJFMJXQSOSNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507901 | |

| Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41204-08-4 | |

| Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。